3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
CAS No.: 879920-73-7
Cat. No.: VC4315996
Molecular Formula: C17H15N3O2
Molecular Weight: 293.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879920-73-7 |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.326 |
| IUPAC Name | 3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22) |
| Standard InChI Key | UDMOPJATVYWTHA-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N |
Introduction
Chemical Identity and Nomenclature
The compound, with the systematic name 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, belongs to the pyrido[1,2-a]benzimidazole class. Its molecular formula is C₁₇H₁₅N₃O₂, and it has a molecular weight of 293.32 g/mol . The CAS registry number 879920-73-7 uniquely identifies this substance in chemical databases .
Structural Features
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Core: A pyrido[1,2-a]benzimidazole system, which consists of a benzene ring fused to an imidazole ring, further annulated with a pyridine moiety.
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Substituents:
This architecture confers both aromatic stability and polar functionality, making the compound amenable to derivatization and interactions with biological targets.
Synthesis and Reaction Pathways
Reissert Compound Methodology
The synthesis of pyrido[1,2-a]benzimidazole derivatives often involves Reissert compound chemistry, a strategy leveraging acyl cyanides and Lewis acid catalysis. For example, intramolecular cyclization of 1,3-bis-(4-chlorobutanoyl)-2-cyano-2,3-dihydrobenzimidazole under basic conditions generates the pyrido[1,2-a]benzimidazole core . Key steps include:
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Reissert Formation: Reaction of benzimidazole with trimethylsilyl cyanide (Me₃SiCN) and an acid chloride (e.g., chloroformate) in dichloromethane, catalyzed by AlCl₃, yields 2-cyano-dihydrobenzimidazole intermediates .
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Conjugate Base Alkylation: Treatment with lithium diisopropylamide (LDA) at -78°C generates a resonance-stabilized anion, which undergoes alkylation or cyclization .
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Intramolecular Cyclization: For 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, cyclization of a propanoic acid-substituted intermediate closes the pyridine ring, introducing the cyano and methyl groups .
Solid-Liquid Phase Transfer Catalysis
Recent advances employ tetrabutylammonium bromide as a phase-transfer catalyst, enabling Reissert compound formation without aqueous conditions. This method avoids ring-opening side reactions common in five-membered heterocycles .
The carboxylic acid moiety enhances water solubility at physiological pH, which is critical for bioavailability in pharmacological applications .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .
Chromatographic Methods
Reverse-phase HPLC with C18 columns and UV detection at 280 nm is recommended for purity analysis .
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